4-[6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine
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Overview
Description
4-[6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications .
Preparation Methods
The synthesis of 4-[6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine involves multiple steps and specific reaction conditions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazolo[3,4-d]pyrimidine core can be synthesized through a cyclization reaction involving hydrazine derivatives and suitable aldehydes or ketones . The piperazine and pyridazine moieties are then introduced through subsequent reactions, often involving nucleophilic substitution or coupling reactions . Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
4-[6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidine core is known to inhibit certain protein kinases, which are enzymes involved in cell signaling and regulation . By binding to the active site of these kinases, the compound can disrupt their activity, leading to altered cell signaling pathways and potentially inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 4-[6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine include other pyrazolo[3,4-d]pyrimidine derivatives and related heterocyclic compounds. These compounds share a similar core structure but may differ in the substituents attached to the ring system . For example:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have been extensively studied for their biological activity and potential therapeutic applications.
Triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit significant biological activity and are being investigated for their potential as kinase inhibitors.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for targeted therapeutic applications .
Properties
Molecular Formula |
C18H23N9O |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
4-[6-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine |
InChI |
InChI=1S/C18H23N9O/c1-24-17-14(12-21-24)18(20-13-19-17)27-6-4-25(5-7-27)15-2-3-16(23-22-15)26-8-10-28-11-9-26/h2-3,12-13H,4-11H2,1H3 |
InChI Key |
KVGXFOUPCMDSOB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=NN=C(C=C4)N5CCOCC5 |
Origin of Product |
United States |
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